N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-nitrobenzamide
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Overview
Description
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-nitrobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring substituted with a difluoromethoxy group and a nitrobenzamide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Nitration: The nitro group is introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 3-nitrobenzoic acid under appropriate coupling conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for better scalability and control over reaction conditions .
Chemical Reactions Analysis
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: The amide bond can be formed or modified through coupling reactions using reagents like EDCI or DCC.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong acids for nitration, and coupling agents for amidation. Major products formed from these reactions include amino derivatives, substituted benzothiazoles, and modified amides .
Scientific Research Applications
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-nitrobenzamide has found applications in various scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding, particularly in the context of drug design and discovery.
Medicine: Its potential as a pharmacophore has been explored in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the nitrobenzamide moiety can participate in electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-nitrobenzamide can be compared with other similar compounds, such as:
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-nitrobenzamide: This compound differs in the position of the nitro group, which can affect its reactivity and binding properties.
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide: The presence of additional methoxy groups can influence the compound’s solubility and interaction with biological targets.
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide: The benzodioxole ring introduces additional steric and electronic effects, which can alter the compound’s chemical behavior.
Properties
Molecular Formula |
C15H9F2N3O4S |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C15H9F2N3O4S/c16-14(17)24-10-4-5-11-12(7-10)25-15(18-11)19-13(21)8-2-1-3-9(6-8)20(22)23/h1-7,14H,(H,18,19,21) |
InChI Key |
DPMNVZJSMFUVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)F |
Origin of Product |
United States |
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